5-Bromo-3-nitroisothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3HBrN2O2S |
|---|---|
Molecular Weight |
209.02 g/mol |
IUPAC Name |
5-bromo-3-nitro-1,2-thiazole |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H |
InChI Key |
VUFCACSQCYYJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 5 Bromo 3 Nitroisothiazole
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In 5-bromo-3-nitroisothiazole, the nitro group at the C3 position significantly lowers the electron density of the isothiazole (B42339) ring, thereby activating the C5 position for attack by nucleophiles and facilitating the displacement of the bromide leaving group.
The bromine atom at the C5 position of this compound is the primary site for nucleophilic attack due to its nature as a good leaving group and the electronic activation provided by the nitro group. The isothiazole ring, particularly when substituted with an electron-withdrawing group, is known to undergo nucleophilic substitution where a halogen at the C5 position is readily displaced. thieme-connect.de For instance, studies on related 5-bromoisothiazoles have shown that the presence of a nitro group elsewhere on the ring makes the C5-bromo bond susceptible to cleavage by nucleophiles. thieme-connect.de
While specific comprehensive studies on this compound are limited, the reactivity can be inferred from analogous compounds. For example, in 4-bromo-5-nitrophthalodinitrile, the bromine atom is readily substituted by various nucleophiles, a reaction that is positively influenced by the presence of the nitro group. researchgate.net Similarly, 2-bromo-5-nitrothiophene, another five-membered heterocyclic analog, exhibits high reactivity in nucleophilic substitution reactions where the bromine is displaced. It is established that the bromine atom in this compound undergoes substitution with soft nucleophiles, such as ammonia (B1221849). vulcanchem.com
Displacement of the nitro group is less common as it is not a conventional leaving group in SNAr reactions unless specifically activated. Typically, the halide is preferentially displaced.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Reactant | Analogous Substrate | Nucleophile | Product Type | Reference |
| This compound | 5-Bromo-3-methyl-4-nitroisothiazole | NaOH/Methanol (B129727) | Isothiazol-5-ol derivative | thieme-connect.de |
| This compound | 4-Bromo-5-nitrophthalodinitrile | Secondary Amines | 5-Amino-3-nitroisothiazole derivative | researchgate.net |
| This compound | 2-Bromo-5-nitrothiophene | Amines, Thiols | 5-Substituted-3-nitroisothiazole |
This table is illustrative, drawing parallels from closely related chemical systems to predict the reactivity of this compound.
Specific kinetic and thermodynamic parameters for SNAr reactions of this compound are not extensively documented. However, the general mechanism provides insight into these aspects. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the high-energy Meisenheimer complex. masterorganicchemistry.com The reaction rate is therefore highly dependent on factors that stabilize this intermediate.
Kinetics : The reaction rate is accelerated by the presence of the electron-withdrawing nitro group, which stabilizes the negative charge of the intermediate through resonance and inductive effects. The nature of the nucleophile, solvent, and leaving group also significantly influences the kinetics. Stronger nucleophiles generally lead to faster reactions.
The reactivity of this compound in SNAr reactions is profoundly governed by substituent effects.
Electronic Effects : The nitro group at C3 is the single most important factor activating the ring for nucleophilic substitution. Its strong -I (inductive) and -M (mesomeric/resonance) effects withdraw electron density from the entire ring system. This withdrawal significantly stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C5, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com The placement of electron-withdrawing groups ortho or para to the leaving group provides the most effective stabilization and rate acceleration. masterorganicchemistry.com In the five-membered isothiazole ring, the electronic communication from the C3 nitro group effectively activates the C5 position.
Steric Hindrance : The C5 position of the isothiazole ring is relatively unhindered, allowing for the approach of a wide range of nucleophiles. Significant steric hindrance would only be expected with very bulky nucleophiles, which could slow the rate of attack. The primary activating factor remains the electronic influence of the nitro group.
Kinetic and Thermodynamic Aspects of SNAr Pathways
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the this compound ring is highly unfavorable. The isothiazole ring itself is an electron-deficient heterocycle. The addition of two powerful electron-withdrawing groups—the nitro group and the bromine atom—further deactivates the ring towards attack by electrophiles. vulcanchem.com Any potential electrophilic attack would require extremely harsh conditions and would likely lead to degradation of the ring rather than controlled substitution.
Radical Reactions and Electron-Induced Dissociation (EID) Processes
Recent studies on analogous compounds, particularly 2-bromo-5-nitrothiazole (B146120) (BNT), have shed light on the susceptibility of such molecules to electron-induced dissociation, a process involving radical intermediates. aip.orgnih.gov These findings provide a strong model for the expected behavior of this compound.
Molecules containing both a halogen atom and a nitro group are often highly sensitive to low-energy electrons (0-10 eV). aip.orgsciprofiles.com This process, known as dissociative electron attachment (DEA), involves the capture of an electron by the molecule to form a transient negative ion (TNI), which can then fragment.
Investigations on 2-bromo-5-nitrothiazole (BNT) have shown that it is exceptionally susceptible to degradation by low-energy electrons, particularly those with energies near 0 eV. aip.orgnih.govdntb.gov.ua The key findings from these studies, which can be extrapolated to this compound, are:
Formation of a Transient Negative Ion : Upon capturing a low-energy electron, the molecule forms a parent anion (TNI). For BNT, this parent anion is observed in experiments, indicating it has a positive electron affinity and a finite lifetime. aip.orgresearchgate.net
Dominant Dissociation Pathways : Interestingly, the primary fragmentation pathway does not involve the formation of the most stable possible anions, Br⁻ or NO₂⁻. Instead, the dominant reaction channels involve the abstraction of bromine and nitro groups as neutral radicals. aip.orgnih.gov
Ring Opening : The loss of the Br• or NO₂• radical is accompanied by the opening of the heterocyclic ring, which is attributed to the relative weakness of the C–S bond within the ring structure. aip.orgnih.gov
Quantum chemical calculations on BNT support these experimental findings, predicting a positive electron affinity and mapping the potential energy surfaces for various dissociation pathways. aip.orgresearchgate.net
Table 2: Predicted Electron-Induced Dissociation Behavior of this compound based on 2-Bromo-5-nitrothiazole (BNT) Data
| Property | Observation for BNT Analog | Predicted Implication for this compound | Reference |
| Electron Affinity | Vertical EA: 1.12 eV; Adiabatic EA: 1.59 eV | Likely possesses a positive electron affinity, readily forming a transient negative ion. | aip.orgresearchgate.net |
| Sensitivity to Low-Energy Electrons | High cross-section for electron attachment near 0 eV. | Highly susceptible to degradation by low-energy electrons. | aip.orgnih.gov |
| Primary Dissociation Products | Abstraction of Br• and NO₂• as neutral radicals, accompanied by ring fragmentation. | Major fragmentation pathways likely involve loss of neutral Br• and NO₂• radicals. | aip.orgnih.gov |
| Anionic Fragments | Fragment anions like (BNT–Br)⁻ and (BNT–NO₂)⁻ are formed, but are not the dominant channels. | Minor channels may produce (M-Br)⁻ and (M-NO₂)⁻ anions. | aip.org |
Fragmentation Pathways and Identification of Neutral Radical Species (e.g., Br·, NO2· abstraction, C–S bond cleavage, and ring opening)
No specific studies detailing the fragmentation pathways of this compound upon electron impact or other activation methods were found. Research on the abstraction of bromine (Br·) or nitro (NO2·) radicals, potential carbon-sulfur (C–S) bond cleavage, or ring-opening mechanisms for this compound has not been published.
Resonance Phenomena in Electron Attachment Processes
Information regarding resonance phenomena during electron attachment to this compound is not available. This includes data on the energy levels of temporary negative ion (TNI) states and their corresponding lifetimes, which are crucial for understanding its decomposition pathways.
Redox Chemistry of the Nitro Group
While the redox chemistry of nitro groups in various organic molecules is a broad area of study, specific research into the reduction-oxidation behavior of the nitro group on the this compound scaffold, including its electrochemical properties and the nature of any resulting radical anions or other intermediates, is not documented in the available literature.
Further research is required to elucidate the specific chemical reactivity and mechanistic details of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Nitroisothiazole
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analyses
The vibrational spectrum of 5-bromo-3-nitroisothiazole is determined by the fundamental vibrations of its isothiazole (B42339) ring and the characteristic modes of its nitro and bromo substituents. For the isothiazole ring, key vibrations include C-H, C=N, C=C, and C-S stretching and bending modes. The nitro group (NO₂) is expected to produce two prominent, high-intensity stretching bands: an asymmetric stretch (ν_as(NO₂)) typically found in the 1570–1485 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) in the 1370–1320 cm⁻¹ range. scialert.net For the related compound 2-bromo-5-nitrothiazole (B146120), these bands have been experimentally observed and assigned. scialert.netresearchgate.net The C-Br stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.
A complete and unambiguous assignment of vibrational bands requires theoretical calculations combined with Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.
A detailed vibrational analysis performed on the analogous compound, 3-methyl-4-nitroisothiazole (B86254), provides a clear example of this process. researchgate.net The experimental FT-IR and Raman spectra were compared against theoretical frequencies calculated using Density Functional Theory (DFT). The excellent agreement between the experimental and predicted spectra allowed for confident band assignments based on the PED. researchgate.net
Vibrational Wavenumbers and PED Assignments for 3-methyl-4-nitroisothiazole
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Anharmonic (cm⁻¹) | Assignment and Potential Energy Distribution (PED) % |
|---|---|---|---|
| 3131 | 3130 | 3129 | ν(C5-H) (100) |
| 1528 | 1529 | 1530 | ν_as(NO₂) (85) |
| 1451 | 1450 | 1452 | δ_as(CH₃) (82) |
| 1345 | 1344 | 1345 | ν_s(NO₂) (88) |
| 1220 | 1221 | 1220 | β(C5-H) (79) |
| 862 | 861 | 862 | ν(C-N) + ν(S-N) (45 + 35) |
| 745 | 746 | 745 | γ(C5-H) (89) |
This table presents selected assignments for 3-methyl-4-nitroisothiazole based on data from a comprehensive study. researchgate.net ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon skeleton and proton environment of the molecule.
For this compound, the ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the C4 position. This proton would likely appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing nitro group at C3 and the bromine at C5, likely placing it in a deshielded region of the spectrum.
The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the isothiazole ring (C3, C4, and C5).
C3: Attached to the nitro group, this carbon is expected to be significantly deshielded.
C5: Attached to the bromine atom, this carbon's chemical shift will be influenced by the heavy atom effect of bromine.
C4: Bonded to the single hydrogen atom, this carbon's resonance will be affected by the adjacent substituents.
Expected NMR Assignments for this compound
| Nucleus | Position | Expected Signal | Expected Influences on Chemical Shift |
|---|---|---|---|
| ¹H | H4 | Singlet | Deshielded by adjacent NO₂ group and ring aromaticity |
| ¹³C | C3 | Quaternary Carbon | Strongly deshielded by attached electron-withdrawing NO₂ group |
| ¹³C | C4 | Methine Carbon (CH) | Influenced by adjacent C3-NO₂ and C5-Br |
| ¹³C | C5 | Quaternary Carbon | Shift influenced by electronegativity and heavy atom effect of Br |
While ¹H and ¹³C NMR provide information on chemical shifts, 2D NMR techniques are indispensable for making unambiguous assignments by revealing the connectivity between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate protons directly with the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range couplings (typically over 2-3 bonds) between protons and carbons.
In the analysis of 3-methyl-4-nitroisothiazole, 2D NMR was crucial for assigning the signals of the isothiazole ring carbons. researchgate.net For instance, an HMBC experiment would show a correlation between the proton at C5 and the carbons at C3 and C4, as well as a correlation between the methyl protons and the carbon at C3, thus confirming the molecular structure. researchgate.net
Key 2D NMR Correlations for 3-methyl-4-nitroisothiazole
| Proton Signal | Correlated Carbon Signal (HMBC) | Information Gained |
|---|---|---|
| H5 | C3, C4 | Confirms connectivity of the H5 proton to the C3 and C4 positions in the ring. |
| CH₃ | C3, C4 | Confirms the attachment of the methyl group to the C3 position. |
Table based on expected correlations for the structure, as detailed in the analysis of 3-methyl-4-nitroisothiazole. researchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the energy required to promote valence electrons to higher energy orbitals.
Molecules containing both π-bonds and heteroatoms with lone pairs of electrons, such as this compound, typically exhibit two main types of electronic transitions:
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-intensity (high molar absorptivity, ε) and occur in conjugated systems.
n → π transitions:* This involves promoting a non-bonding electron (from N, S, or O atoms) to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.org
The UV-Vis spectrum of 3-methyl-4-nitroisothiazole, recorded in methanol (B129727), shows absorption bands that were assigned based on theoretical calculations. researchgate.netresearchgate.net The analysis revealed the nature of its valence electron excitations. A similar profile, characterized by contributions from both π → π* and n → π* transitions, would be expected for this compound.
Experimental UV-Vis Data for 3-methyl-4-nitroisothiazole
| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Assigned Transition Type |
|---|---|---|---|
| 266 | 6100 L mol⁻¹ cm⁻¹ | Methanol | π → π |
| 322 | 120 L mol⁻¹ cm⁻¹ | Methanol | n → π |
Data obtained from the study on 3-methyl-4-nitroisothiazole. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information on the molecular weight and fragmentation pathways of the analyte. For this compound, mass spectrometry confirms its molecular weight and offers insights into its structural stability and the relative strengths of its chemical bonds through the analysis of its fragmentation pattern under ionization.
Electron impact (EI) mass spectrometry is a common method used for the analysis of such aromatic heterocyclic compounds. In EI-MS, the sample is bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion (M•+). The molecular ion can then undergo a series of fragmentation reactions, breaking down into smaller, charged fragments. The pattern of these fragments is unique to the compound's structure.
The molecular weight of this compound is approximately 223.02 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Due to the nearly equal natural abundance of the two stable isotopes of bromine, 79Br and 81Br, the molecular ion appears as a pair of peaks (M•+ and [M+2]•+) of almost equal intensity, separated by two mass-to-charge units (m/z).
While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related nitroaromatic and brominated heterocyclic compounds. The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule.
One of the primary fragmentation routes for nitroaromatic compounds is the loss of the nitro group (–NO2) or related species. This can occur through the cleavage of the C–N bond, resulting in the loss of a nitrogen dioxide radical (•NO2, mass 46) or a neutral nitric oxide molecule (NO, mass 30) followed by the loss of an oxygen atom.
Another significant fragmentation pathway is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br, masses 79 and 81). The isothiazole ring itself can also undergo cleavage. The cleavage of the relatively weak S-N bond is a common fragmentation pathway in isothiazoles.
Based on the analysis of the structural isomer 2-bromo-5-nitrothiazole and general fragmentation patterns of similar compounds, the following table outlines the expected major fragments for this compound in an EI mass spectrum. nist.govnih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 223 | 225 | [C3HBrN2O2S]+• (Molecular Ion) | C3HBrN2O2S | - |
| 177 | 179 | [C3HBrNS]+• | C3HBrNS | NO2 |
| 144 | 146 | [C3BrS]+ | C3BrS | NO2, HCN |
| 98 | 98 | [C3HNS]+• | C3HNS | Br, NO2 |
| 79/81 | - | [Br]+ | Br | C3HN2O2S |
Computational and Theoretical Investigations of 5 Bromo 3 Nitroisothiazole
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Quantum chemical calculations are fundamental in computational chemistry for investigating the properties of molecules.
Density Functional Theory (DFT) and Ab Initio MethodsDFT and ab initio methods are powerful tools for determining the electronic structure and geometry of molecules. For a molecule like 5-Bromo-3-nitroisothiazole, a functional such as ωB97XD would be suitable due to its good performance for a broad range of chemical systems. This would be combined with a basis set like aug-cc-pVDZ, which includes diffuse functions to accurately describe the electron distribution, especially for a molecule with electronegative atoms like bromine, nitrogen, and oxygen. The calculations would typically involve geometry optimization to find the lowest energy structure of the molecule.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is crucial for understanding chemical reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Electron AffinitiesThe HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. The energies of the HOMO and LUMO and the HOMO-LUMO gap are important descriptors of molecular reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Electron affinity, the energy released when an electron is added to a neutral molecule, can also be calculated and indicates the molecule's ability to accept an electron.
Thermodynamic Stability and Reaction Energy Profiles
Computational methods can also provide insights into the stability and reactivity of a molecule through thermodynamic calculations. By calculating properties such as the enthalpy of formation and Gibbs free energy, the thermodynamic stability of this compound could be assessed. Furthermore, should reaction pathways involving this molecule be of interest, quantum chemical calculations could be used to map out the reaction energy profile, including the structures and energies of transition states and intermediates.
Anion Stability and Dissociation Energetics
Quantum chemical calculations have been instrumental in understanding the stability of the this compound anion and the energetics of its dissociation pathways. Upon electron attachment, the molecule can form a transient negative ion (TNI). The stability and subsequent fragmentation of this anion are of considerable interest.
Experimental and theoretical studies show that this compound is susceptible to decomposition by low-energy electrons, particularly those with energies near 0 eV. nih.gov The vertical and adiabatic electron affinities of the molecule have been calculated to be 1.12 eV and 1.59 eV, respectively. aip.org This indicates that the anion is stable in its ground state. aip.org
Despite the presence of two moieties with high electron affinity (bromine and the nitro group), the formation of Br⁻ and NO₂⁻ as the primary anionic products is not the dominant outcome of electron attachment. Instead, the main reaction channels involve the abstraction of bromine and the nitro group as neutral radicals. This process is often accompanied by the opening of the thiazole (B1198619) ring, which is attributed to the relatively weak C–S bond. nih.govresearchgate.net
Theoretical calculations have predicted the threshold energies for various dissociation reactions. These calculated values, along with experimental observations, provide a comprehensive picture of the anion's dissociation energetics. aip.org For instance, the formation of the (BNT–Br)⁻ fragment near 0 eV is associated with an exothermic reaction pathway that involves ring opening. aip.org
| Anion | Mass (u) | Experimental Threshold (eV) | Calculated Threshold (eV) |
|---|---|---|---|
| C3HN2O2SBr⁻ | 208 | ~0 | -1.59 |
| C3HNSBr⁻ | 162 | 1.4 | -0.16 |
| C3HN2O2S⁻ | 129 | 0.45 | -0.03 |
Activation Barriers for Chemical Transformations
Activation barriers represent the energy hurdles that must be overcome for a chemical reaction to proceed. libretexts.org The computation of these barriers for this compound can elucidate the kinetics and mechanisms of its potential transformations, such as cross-coupling reactions. libretexts.orgnih.gov
For instance, in palladium-catalyzed cross-coupling reactions of 5-bromo-1,2,3-triazine, a related heterocyclic compound, the reaction conditions, including temperature and catalyst loading, were optimized to achieve high yields. uzh.ch Similar computational studies on this compound would be crucial to predict its reactivity in analogous synthetic transformations. The activation barrier is the energy difference between the transition state and the reactants, and a lower barrier corresponds to a faster reaction. libretexts.orgnih.gov
Theoretical methods, such as density functional theory (DFT), are commonly employed to calculate activation barriers. nih.gov These calculations can be complex and time-consuming but provide invaluable insights into reaction feasibility and pathways. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.orguni-muenchen.de It provides a localized, Lewis-like picture of molecular bonding. materialsciencejournal.orguni-muenchen.de
For molecules similar to this compound, such as 2-bromo-5-nitrothiazole (B146120), NBO analysis has been used to understand intramolecular charge transfer (ICT). materialsciencejournal.orgresearchgate.net This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de
These "delocalization" corrections to the idealized Lewis structure indicate the transfer of electron density, which can lead to the stabilization of the molecule through hyperconjugative interactions. materialsciencejournal.org For example, the interaction between a lone pair on an oxygen atom and an antibonding orbital of a C-N bond can result in ICT, stabilizing the system. materialsciencejournal.org In a study on 2-bromo-5-nitrothiazole, NBO analysis helped to interpret intramolecular contacts and charge interactions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into conformational changes, stability, and the influence of the surrounding environment, such as a solvent, on the molecule's properties. nih.gov
MD simulations can be employed to predict the conformational stability of a compound like this compound in various solvent environments. By modeling the system in different solvents (e.g., polar vs. non-polar), it is possible to analyze changes in hydrogen-bonding networks and torsional angles, which affect the molecule's preferred conformation. claudiozannoni.it Temperature effects can also be simulated to identify conformers that may be prone to degradation at elevated temperatures.
The choice of solvent can significantly impact reaction rates and equilibrium constants. claudiozannoni.it MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to explore solvent effects on chemical reactions. researchgate.netreadthedocs.io For instance, simulations can reveal how different solvents can alter the free energy landscape of a molecule's conformational changes, potentially promoting a conformation that is more favorable for a specific reaction. rsc.org
Applications in Advanced Materials and Specialized Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Complex Molecules
5-Bromo-3-nitroisothiazole serves as a fundamental component for constructing more intricate molecular architectures. hilarispublisher.com Its utility as a synthetic building block stems from the reactivity of its functional groups, which allows for a variety of chemical modifications. hilarispublisher.comcymitquimica.com The presence of the bromine atom and the nitro group on the isothiazole (B42339) ring creates a highly reactive system, making it a valuable starting material in medicinal chemistry, agrochemical development, and materials science. evitachem.com
The key to its versatility lies in the ability to selectively target its different reactive sites. For instance, the bromine atom can be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to form an amino group. smolecule.com These transformations open up pathways to a wide array of derivatives. The electrophilic nature of the compound, enhanced by the electron-withdrawing properties of the bromo and nitro substituents, facilitates its participation in various substitution and addition reactions. evitachem.com
Table 1: Reactivity of this compound Analogs
| Precursor Compound | Reagent/Reaction Type | Product | Significance |
|---|---|---|---|
| 2-Bromo-5-nitrothiophene | Hydrazine hydrate | 5-Amino-2-bromothiophene | Intermediate for further functionalization. |
| 2-Bromo-5-nitrothiophene | Nucleophilic Aromatic Substitution (SNAr) | Varied substituted thiophenes | Development of new compounds. |
| 2-Bromo-5-nitrothiazole (B146120) | Palladium-catalyzed cross-coupling | 5-substituted-nitrothiazoles | Synthesis of complex heterocyclic systems. uni-muenchen.de |
This table showcases the reactivity of similar bromo-nitro substituted heterocycles, illustrating the synthetic potential analogous to this compound.
Role in the Design and Synthesis of Novel Chromophores and Optoelectronic Materials
The electronic properties of this compound make it a valuable component in the design of novel chromophores and optoelectronic materials. evitachem.com Organic molecules with delocalized π-electron systems are of great interest for applications in advanced functional materials due to their tunable structures and unique properties. rsc.org The isothiazole ring, being an electron-deficient system, combined with the electron-withdrawing nitro group, can be incorporated into push-pull architectures (D-π-A systems). rsc.orgresearchgate.net
In these systems, an electron-donating group (D) is linked to an electron-accepting group (A) through a π-conjugated bridge. This arrangement can lead to intramolecular charge-transfer (ICT) upon photoexcitation, resulting in interesting optical and electronic properties. rsc.org By strategically combining this compound (as the acceptor or part of the π-bridge) with suitable donor moieties, chromophores with tailored absorption and emission characteristics can be synthesized. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. rsc.orgresearchgate.net
Precursor for Diversely Functionalized Isothiazole Scaffolds
This compound is a key precursor for the synthesis of a wide range of functionalized isothiazole scaffolds. The reactivity of the bromine atom allows for its substitution by various nucleophiles, introducing diverse functional groups at the 5-position of the isothiazole ring. smolecule.com Furthermore, the nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions, such as diazotization followed by coupling reactions to form azo dyes. nih.gov
This dual reactivity enables the generation of a library of isothiazole derivatives with different substitution patterns and functionalities. These derivatives are of interest in various fields, including medicinal chemistry, where isothiazole-containing compounds have shown a broad spectrum of biological activities. mdpi.comosi.lvignited.in The ability to readily modify the this compound core makes it a powerful tool for structure-activity relationship (SAR) studies in drug discovery. mdpi.com
Table 2: Examples of Functionalized Heterocyclic Scaffolds from Bromo-Nitro Precursors
| Precursor | Reaction | Resulting Scaffold | Potential Application |
|---|---|---|---|
| 2-Amino-5-nitrothiazole (B118965) | Diazotization and coupling with salicylaldehyde | Azo derivative | Synthesis of heterocyclic dyes. ignited.in |
| 5-Bromo-2-chloropyrimidine | Nucleophilic substitution with sulfonyl chlorides | Substituted pyrimidine (B1678525) derivatives | Antimicrobial agents. researchgate.net |
Impact on Heterocyclic Chemistry and Catalyst Development
The chemistry of this compound and related compounds contributes significantly to the broader field of heterocyclic chemistry. The study of its reactivity and synthetic transformations expands the toolbox available to organic chemists for the construction of complex heterocyclic systems. gla.ac.uk Halogenated heterocycles are particularly important substrates in modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions such as the Suzuki and Negishi reactions. uni-muenchen.desigmaaldrich.com
These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex molecules that would be difficult to access through other means. The use of this compound in such reactions can lead to the development of novel ligands for catalysis or new materials with specific electronic or biological properties. For example, palladium catalysts are often used in the cross-coupling of bromo-substituted heterocycles with various partners. researchgate.net The development of efficient catalytic systems for these transformations is an active area of research. uzh.chgoogle.com
Future Research Directions and Emerging Paradigms for 5 Bromo 3 Nitroisothiazole
Exploration of Novel Catalytic Transformations and Reaction Systems
The isothiazole (B42339) ring is a significant building block for materials with interesting electronic and biological properties. medwinpublishers.com Future research will likely focus on expanding the synthetic utility of 5-bromo-3-nitroisothiazole through novel catalytic transformations. While foundational reactions like nucleophilic substitutions and cross-coupling reactions have been explored with related bromo-nitrothiazoles uni-muenchen.deresearchgate.net, there is considerable room for innovation.
A key area of future exploration involves the use of advanced catalytic systems. For instance, the application of nanoparticle catalysts, such as iron-supported palladium or nickel nanoparticles, could enable highly efficient and chemoselective reactions, like the reduction of the nitro group, under environmentally benign conditions. google.com Research into transition-metal catalyzed cross-coupling reactions, such as Negishi or Sonogashira couplings, could be expanded to create a diverse library of 5-substituted isothiazole derivatives from the 5-bromo precursor. uni-muenchen.de The development of catalysts for asymmetric synthesis would be a particularly significant advancement, allowing for the creation of chiral isothiazole derivatives with potentially unique biological activities.
Detailed research findings in related areas have shown success. For example, 2-bromo-5-nitrothiazole (B146120) has been used in Negishi cross-coupling reactions with organozinc reagents in the presence of a palladium catalyst. uni-muenchen.de Similarly, 2-thioether-benzothiazoles have been synthesized through the nucleophilic substitution of 2-bromo-5-nitrothiazole with benzothiazole (B30560) thiols. researchgate.net These examples provide a strong basis for exploring similar catalytic transformations with this compound to generate novel molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous-flow technologies and automated synthesis platforms represents a significant leap forward. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. chemanager-online.comd-nb.info These benefits are particularly relevant when dealing with energetic intermediates or hazardous reagents that can be generated during the synthesis or modification of nitro-containing compounds. mdpi.com
Automated flow systems can facilitate the rapid synthesis and screening of a wide range of this compound derivatives. chemanager-online.com By integrating synthesis, purification, and even biological assays into a single, continuous workflow, researchers can dramatically reduce the cycle time for structure-activity relationship (SAR) studies. d-nb.info This approach is ideal for generating large libraries of compounds for drug discovery or materials science applications. chemanager-online.com For example, a reconfigurable flow system could be designed to sequentially perform a series of reactions, such as a Suzuki coupling at the 5-position followed by a reduction of the nitro group and subsequent acylation, all within a closed and automated loop. The use of segmented flow regimes within these systems can further enhance efficiency by allowing multiple distinct reaction mixtures to progress through the reactor simultaneously. chemanager-online.com
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced in situ spectroscopic techniques is poised to provide unprecedented insight into the transformations of this compound. Techniques like Raman and infrared (IR) spectroscopy are powerful tools for real-time monitoring of reaction progress, allowing for the detection of transient intermediates and the elucidation of reaction pathways. mdpi.com
For instance, a monomodal microwave reactor could be interfaced with a fiber-optic Raman probe to monitor organometallic reactions involving this compound in real-time. nih.gov This would provide valuable data on reaction kinetics and the formation of key intermediates, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. nih.gov While theoretical modeling of vibrational spectra for molecules on metallic surfaces can be challenging, the experimental data gathered from these in situ techniques are invaluable for validating reaction mechanisms and guiding process optimization. mdpi.com
Development of Machine Learning and Artificial Intelligence-Driven Approaches for Molecular Design and Property Prediction
Generative models, a type of AI, can propose novel molecular structures based on a starting scaffold like this compound. mdpi.comosti.gov These models can be trained on existing chemical data to learn the complex relationships between structure and properties. Subsequently, they can generate new, synthesizable molecules that are predicted to have high activity or other desirable features. osti.gov Furthermore, predictive ML models, such as those used in quantitative structure-activity relationship (QSAR) studies, can be developed to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. osti.gov This synergetic use of generative and predictive models in a closed-loop, autonomous system holds immense promise for accelerating the discovery of new lead compounds. arxiv.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Bromo-3-nitroisothiazole, and how is purity validated?
- Methodology :
- Synthetic Routes : Bromination of 3-nitroisothiazole derivatives using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperatures (0–25°C) to minimize side reactions. Nitration via mixed acid (HNO₃/H₂SO₄) at low temperatures (−10°C) to prevent decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 8.2–8.5 ppm for aromatic protons, δ 120–140 ppm for nitro groups) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Assign bromine-induced deshielding effects (e.g., ¹³C NMR: Br-substituted carbons at δ 110–130 ppm) and nitro group coupling patterns (e.g., NOESY for spatial proximity analysis).
- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ≈ 222.93) and isotopic pattern (²⁷.8% Br isotope split).
- IR : Identify nitro stretches (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) and C-Br vibrations (~550 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictory reactivity data in this compound’s substitution reactions?
- Methodology :
- DFT Modeling : Use hybrid functionals (e.g., B3LYP ) with 6-311++G(d,p) basis sets to calculate electrophilic Fukui indices, identifying reactive sites. Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. radical pathways.
- Validation : Correlate computed transition states with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR). Resolve contradictions by assessing solvent effects (PCM models) or steric hindrance from substituents .
Q. What strategies address discrepancies in reported biological activity of this compound derivatives?
- Methodology :
- Structural Confirmation : Re-synthesize disputed compounds using documented protocols and validate via X-ray crystallography (e.g., compare unit cell parameters with literature).
- Bioassay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate assays under identical conditions (pH, temperature) to isolate compound-specific effects. Address batch variability via LC-MS purity checks (>98%) .
Q. How can solvent effects and electronic properties be optimized for catalytic applications of this compound?
- Methodology :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents in Pd-catalyzed cross-coupling reactions. Monitor yields via GC-MS and quantify electron-withdrawing effects using Hammett σₚ constants.
- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials (E₁/₂) of the nitro group, correlating with catalytic turnover rates. Optimize ligand design (e.g., phosphine ligands) to stabilize intermediates .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the thermal stability of this compound?
- Methodology :
- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify decomposition exotherms. Compare with literature TGA profiles (weight loss % vs. temperature).
- Isothermal Studies : Heat samples at 100°C, 150°C, and 200°C for 24h, then analyze via ¹H NMR for degradation byproducts (e.g., denitration or ring-opening). Contradictions may arise from impurities or moisture content during testing .
Q. What experimental designs minimize side reactions during functionalization of this compound?
- Methodology :
- Protecting Groups : Introduce TEMPO or TMS groups to block reactive sites during Suzuki-Miyaura couplings. Monitor regioselectivity via in-situ IR.
- Low-Temperature Techniques : Conduct lithiation reactions at −78°C (dry ice/acetone) to suppress Br-Li exchange side pathways. Quench with electrophiles (e.g., DMF for aldehyde formation) .
Safety & Handling
Q. What protocols ensure safe handling of this compound’s hazardous intermediates?
- Methodology :
- Ventilation : Use fume hoods for reactions releasing HBr gas (detect via litmus paper).
- PPE : Nitrile gloves and flame-resistant lab coats during nitration steps.
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal. Store nitro derivatives in flame-resistant cabinets away from reductants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
